molecular formula C19H20FN5O3S2 B3409796 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 894055-56-2

1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B3409796
CAS No.: 894055-56-2
M. Wt: 449.5 g/mol
InChI Key: HCCCKMDBSHPGIY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a thiadiazole ring, and a pyrrolidine ring

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S2/c20-13-3-5-14(6-4-13)25-10-12(9-15(25)26)17(28)21-18-22-23-19(30-18)29-11-16(27)24-7-1-2-8-24/h3-6,12H,1-2,7-11H2,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCKMDBSHPGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thiadiazole ring, which is then coupled with the pyrrolidine ringCommon reagents used in these reactions include phosphorus oxychloride, ethyl acetate, and anhydrous sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating certain pathways. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyrrolidine core substituted with various functional groups, including a fluorophenyl moiety and a thiadiazole ring. The presence of these groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing thiadiazole rings have been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.5 to 8 µg/mL against various strains of Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties. A study assessing the effects of related thiadiazole derivatives on cancer cell lines revealed that they induce apoptosis in human leukemia cells through the activation of caspase pathways. The GI50 (Growth Inhibition at 50%) values were reported to be as low as 1 µM for certain derivatives .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, compounds similar to this one have been shown to inhibit the MEK1/2 signaling pathway, leading to reduced phosphorylation of ERK proteins, which are crucial for tumor growth and survival .

Case Studies

  • Case Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy of thiadiazole derivatives.
    • Methods : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Results : The derivative exhibited a zone of inhibition comparable to standard antibiotics, indicating potent antibacterial properties.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on leukemia cell lines.
    • Methods : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM after 48 hours of exposure.

Data Summary

Biological ActivityTest Organism/Cell LineMIC/GI50 (µM)Reference
AntibacterialStaphylococcus aureus0.5
AntibacterialEscherichia coli8
AnticancerHuman leukemia cells1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-oxo-N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

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